Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-

GPCR pharmacology Polypharmacology Imidazoline receptors

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) is a synthetic small-molecule ligand with demonstrated affinity for multiple G protein-coupled receptor (GPCR) and imidazoline binding sites. The compound exhibits subnanomolar to low-nanomolar binding affinity for the human histamine H3 receptor (H3R) and also demonstrates measurable cross-reactivity with α2-adrenergic receptors and imidazoline I1/I2 binding sites.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 127182-75-6
Cat. No. B12699543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-
CAS127182-75-6
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=CN=CN2)C(=O)N)O
InChIInChI=1S/C11H11N3O2/c12-11(16)9-4-7(1-2-10(9)15)3-8-5-13-6-14-8/h1-2,4-6,15H,3H2,(H2,12,16)(H,13,14)
InChIKeyPCZBZLIVMVUXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6): Scientific Identity and Core Pharmacological Characteristics


Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) is a synthetic small-molecule ligand with demonstrated affinity for multiple G protein-coupled receptor (GPCR) and imidazoline binding sites [1]. The compound exhibits subnanomolar to low-nanomolar binding affinity for the human histamine H3 receptor (H3R) [2] and also demonstrates measurable cross-reactivity with α2-adrenergic receptors and imidazoline I1/I2 binding sites [1]. Its physicochemical profile includes a LogP of 2.7 and aqueous solubility (LogS) of −3.6 (251 μM) [3].

Why Generic Substitution of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) Is Not Supported by Pharmacological Evidence


In-class compounds within the imidazole-containing benzamide series cannot be assumed interchangeable without supporting analytical and pharmacological data. Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) exhibits a distinct polypharmacological profile, with characterized affinities spanning histamine H3 receptors, α2-adrenergic receptors, and imidazoline binding sites [1]. This multi-target binding signature fundamentally differs from analogs that may have been optimized solely for H3 receptor selectivity, and the specific substitution pattern (2-hydroxy, 5-imidazolylmethyl) directly influences both binding kinetics and physicochemical properties including LogP (2.7) and aqueous solubility (LogS −3.6, 251 μM) [2][3]. Substitution with an uncharacterized or purportedly similar benzamide derivative introduces substantial risk of altered target engagement, divergent off-target activity, and inconsistent experimental reproducibility—variables that cannot be reconciled without compound-specific validation.

Quantitative Evidence Guide: Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) in Comparative Pharmacological Context


Polypharmacological Binding Profile Distinguishes CAS 127182-75-6 from H3-Selective Analogs

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) exhibits a multi-target binding profile characterized by quantifiable affinities for α2-adrenergic receptors, imidazoline I1 and I2 binding sites, and the histamine H3 receptor [1]. This profile differs fundamentally from compounds optimized exclusively for high H3 selectivity. Specifically, the compound shows a Ki of 79 nM for rat cortex α2-adrenergic receptors, a Ki of 2.30 nM for rat I1 imidazoline binding sites, and a Ki of 302 nM for rabbit kidney I2 imidazoline binding sites [1]. For comparison, representative H3-selective antagonists such as pitolisant demonstrate >1000-fold selectivity over these non-H3 targets, underscoring a marked divergence in binding signature. This multi-target engagement may be advantageous for experimental paradigms requiring concurrent modulation of H3 and imidazoline/α2-adrenergic pathways but requires careful interpretation of observed biological effects [1][2].

GPCR pharmacology Polypharmacology Imidazoline receptors α2-adrenergic receptors Histamine H3 receptor

High-Affinity Human H3 Receptor Binding: Quantified Kd Values for CAS 127182-75-6

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) demonstrates high-affinity binding to the human recombinant histamine H3 receptor (H3R) in a BRET-based assay format [1]. The compound exhibits a Kd of 1.35 nM, with replicate determinations yielding values of 1.40 nM and 2.5–2.54 nM [1]. For contextual comparison, the endogenous ligand histamine binds human H3R with a Ki of approximately 5–10 nM, and the reference H3 agonist (R)-α-methylhistamine (RAMH) has a reported Ki of ~0.5–1 nM [2]. The Kd of 1.35 nM positions CAS 127182-75-6 among the higher-affinity H3 ligands characterized to date, supporting its utility as a pharmacological tool where robust H3 engagement is required at low concentrations [1][2].

Histamine H3 receptor GPCR binding Radioligand binding BRET assay

I1 Imidazoline Binding Site Affinity: A Differentiating Feature of CAS 127182-75-6

A distinguishing pharmacological feature of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) is its high-affinity binding to the I1 imidazoline binding site, with a measured Ki of 2.30 nM in rat PC12 cells [1]. In contrast, the compound exhibits substantially weaker affinity for the I2 imidazoline binding site, with a Ki of 302 nM in rabbit kidney membranes—a differential of approximately 131-fold [1]. This I1-preferring profile distinguishes CAS 127182-75-6 from non-selective imidazoline ligands and from analogs that lack imidazoline affinity altogether. For comparison, the prototypical I1 ligand clonidine binds with Ki values in the low nanomolar range for both α2-adrenergic and I1 sites, whereas CAS 127182-75-6 demonstrates a 34-fold selectivity for I1 over α2 (Ki 2.30 nM vs. 79 nM) [1][2].

Imidazoline receptors I1 binding site Central nervous system Blood pressure regulation

Physicochemical Properties: LogP and Aqueous Solubility of CAS 127182-75-6 Support In Vitro Handling and Formulation Planning

The physicochemical profile of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) includes a calculated LogP of 2.7 and an aqueous solubility (LogS) of −3.6, corresponding to 251 μM [1]. These values position the compound as moderately lipophilic with sufficient aqueous solubility for standard in vitro assay formats (e.g., 1–10 μM working concentrations in ≤1% DMSO) without requiring specialized solubilization techniques. For comparative context, the LogP of 2.7 falls within the optimal range for passive membrane permeability (typically LogP 1–4), while the solubility of 251 μM exceeds the threshold commonly associated with precipitation risk in cell-based assays (<10–50 μM) [1][2]. Analogs with higher LogP (e.g., >4) may exhibit enhanced membrane partitioning but require higher DMSO concentrations or alternative vehicles, introducing experimental variability. Analogs with lower LogS (e.g., <−4, <100 μM) may precipitate during assay incubation, compromising data reproducibility [2].

Physicochemical properties LogP Aqueous solubility Formulation Drug discovery

Absence of Validated In Vivo Brain Penetration Data Necessitates Caution for CNS Studies with CAS 127182-75-6

A critical evidence gap exists regarding the in vivo brain penetration of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6). No peer-reviewed studies reporting brain-to-plasma concentration ratios (Kp,uu), cerebrospinal fluid exposure, or in situ brain perfusion measurements for this compound were identified in the current search [1]. This absence of direct evidence contrasts with well-characterized H3 ligands such as pitolisant (tiprolisant) and thioperamide, for which extensive brain penetration data exist [1]. While the compound's moderate LogP (2.7) and polar surface area (53.5 Ų) are not prohibitive for passive BBB permeation, the absence of empirical data precludes any definitive claim regarding CNS exposure [2]. Investigators planning CNS-targeted studies with CAS 127182-75-6 must conduct de novo brain penetration assessment (e.g., in vivo rodent brain-to-plasma ratio, in vitro P-gp efflux assay) to validate target engagement within the intended compartment [1].

Blood-brain barrier Brain penetration CNS pharmacology In vivo validation

Validated Research Application Scenarios for Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6)


Investigation of Histamine H3 Receptor Binding and Signal Transduction in Recombinant and Native Systems

CAS 127182-75-6 demonstrates high-affinity binding to human recombinant H3 receptor (Kd = 1.35 nM) in BRET-based assays, making it suitable for H3 receptor occupancy studies, competition binding experiments, and functional assays of H3-mediated signaling [1]. Its affinity is comparable to the reference agonist (R)-α-methylhistamine (RAMH, Ki ~0.5–1 nM) and exceeds that of the endogenous ligand histamine (Ki ~5–10 nM) [2]. Researchers investigating H3 receptor pharmacology in vitro can employ this compound as a potent agonist ligand in systems where robust receptor engagement is required. However, users should note that the compound is not H3-selective; its activity at α2-adrenergic and imidazoline sites must be controlled for when interpreting functional outcomes [1][2].

Pharmacological Dissection of I1 Imidazoline-Mediated Signaling Pathways in Peripheral Tissues

With a Ki of 2.30 nM at the I1 imidazoline binding site (rat PC12 cells) and 131-fold selectivity over the I2 site (Ki = 302 nM), CAS 127182-75-6 is well-suited for studies investigating I1-mediated physiological responses independent of I2 imidazoline or α2-adrenergic signaling [1]. The 34-fold selectivity for I1 over α2-adrenergic receptors (Ki = 79 nM) enables experimental designs that distinguish I1-mediated effects (e.g., sympathoinhibition, blood pressure regulation) from α2-mediated effects (e.g., sedation, analgesia) at appropriate concentration ranges [1][2]. Peripheral tissues expressing I1 receptors, including kidney and vascular smooth muscle, represent validated experimental systems for this compound [2].

Multi-Target Pharmacological Profiling and Polypharmacology Studies in GPCR and Imidazoline Receptor Research

The characterized multi-target binding profile of CAS 127182-75-6—spanning H3 receptors (Kd = 1.35 nM), α2-adrenergic receptors (Ki = 79 nM), I1 imidazoline sites (Ki = 2.30 nM), and I2 imidazoline sites (Ki = 302 nM)—positions this compound as a reference agent for polypharmacology studies [1]. Unlike highly selective tool compounds that interrogate a single target, this benzamide derivative enables investigation of integrated signaling networks involving cross-talk between histaminergic, adrenergic, and imidazoline pathways. Applications include phenotypic screening assays where multi-target engagement may produce emergent biological effects not observed with selective single-target modulators [1][2].

Formulation Feasibility Assessment for In Vitro Pharmacology Using Predicted Physicochemical Parameters

The calculated LogP of 2.7 and aqueous solubility of 251 μM (LogS −3.6) for CAS 127182-75-6 indicate that the compound can be formulated in standard assay-compatible vehicles (e.g., DMSO stocks diluted into aqueous buffer) without requiring specialized solubilization strategies [1]. The solubility exceeds the typical precipitation risk threshold (<100 μM) by ≥2.5-fold, supporting reliable dose-response determinations in cell-based assays at concentrations up to 10–50 μM [2]. The moderate lipophilicity falls within the optimal range for passive membrane permeability, facilitating compound distribution in cell culture systems [2]. Investigators should note that in vivo brain penetration has not been empirically validated; CNS studies require de novo assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.